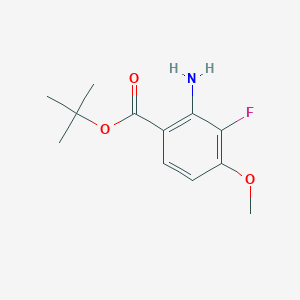

![molecular formula C12H14BrClO3S B2515816 2-[(3-溴-5-氯苯基)甲基亚磺酰基]戊酸 CAS No. 2567502-96-7](/img/structure/B2515816.png)

2-[(3-溴-5-氯苯基)甲基亚磺酰基]戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid" is a chemical entity that appears to be related to various brominated and chlorinated organic compounds. While the specific compound is not directly discussed in the provided papers, the related compounds that are mentioned include 2,3-dibromo-2-methyl-5-phenylpentanoic acid and α-bromophenylacetic acid derivatives, which are structurally similar and may share some chemical properties with the compound .

Synthesis Analysis

The synthesis of related compounds involves the addition of bromine to organic substrates. For instance, 2,3-dibromo-2-methyl-5-phenylpentanoic acid is synthesized by adding bromine to (E)-2-methyl-5-phenyl-2-pentenoic acid in chloroform, followed by purification steps . Similarly, α-bromophenylacetic acid derivatives are obtained by reacting bromine with 1-methylsulfinyl-1-(methylthio)-2-phenylethylene in acetic acid . These methods suggest that the synthesis of "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid" could potentially involve a bromination step, possibly in the presence of a chlorinated phenyl group and a subsequent oxidation to introduce the sulfinyl group.

Molecular Structure Analysis

The molecular structure of the compound of interest would likely include a pentanoic acid backbone with a sulfinyl group attached to a bromo-chlorophenyl moiety. The presence of bromine and chlorine atoms on the aromatic ring could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The molecular structure of related compounds, such as the dibromo-2-methyl-5-phenylpentanoic acid, includes a phenyl ring and multiple bromine atoms, which could serve as a reference for understanding the steric and electronic effects in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving similar compounds demonstrate a range of reactivities. For example, 2-bromo-3-pentanone is shown to undergo [4+3] cycloaddition reactions with various dienes in the presence of a tetrafluoropropanol/sodium tetrafluoropropoxide system . This indicates that brominated compounds can participate in cycloaddition reactions, which could be relevant for the compound "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid" if it were to be used in synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid" are not directly reported, the properties of structurally related compounds can provide some insights. The presence of halogen atoms is known to increase the density and boiling points of organic compounds. The solubility of such compounds in organic solvents is also influenced by the presence of polar functional groups like the sulfinyl group. The compound's acidity, as indicated by the pentanoic acid part of the molecule, would be an important chemical property, affecting its reactivity and potential for forming salts or esters .

科学研究应用

合成和分子表征

- 该化合物已被用于γ-氟代α-氨基酸的对映选择性合成,展示了其在以高对映体过剩生产复杂分子的相关性,表明其在有机合成和药物化学领域的重要性 (Laue 等人,2000).

- 另一项研究涉及类似化合物 2-(5-溴-3-甲基亚磺酰基-1-苯并呋喃-2-基)乙酸甲酯的合成和分子表征,这可能暗示了在材料科学或药物中的结构相似性和潜在应用 (Choi 等人,2008).

催化和绿色化学

- 该化合物可能与绿色化学相关,正如一项关于使用双功能催化从γ-戊内酯和甲酸合成戊酸的研究所示。这表明其在可持续和环保的化学过程中具有潜在的用途 (Al‐Naji 等人,2020).

成像和诊断

- 合成了不透射射线化合物 4,4-双(4-羟基-3,5-二碘苯基)戊酸,用于 X 射线成像应用,表明戊酸的衍生物在医学成像和诊断中可能很重要 (Gopan 等人,2021).

化学反应和性质

- 通过 Pd 催化的铃木交叉偶联反应,对 2-溴-4-氯苯基-2-溴丁酸酯及其衍生物等相关化合物的反应的研究,提供了对 2-[(3-溴-5-氯苯基)甲基亚磺酰基]戊酸可能经历的化学性质和潜在反应的见解,阐明了其在合成化学中的化学行为和应用 (Nazeer 等人,2020).

生物活性化合物和药物发现

- 配体戊酸 [5-(2-吡啶基)-1,3,4-噻二唑-2-基]-酰胺-5-(3-乙基)-3H-1-咪唑鎓双(三氟甲磺酰基)酰亚胺 (LNTf2) 被制备用于与钴(II)络合,暗示其在材料科学和可能的药理学中的潜在应用,因为金属配合物具有药用相关性 (Huxel & Klingele,2015).

属性

IUPAC Name |

2-[(3-bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO3S/c1-2-3-11(12(15)16)18(17)7-8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMPKEISWLMGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

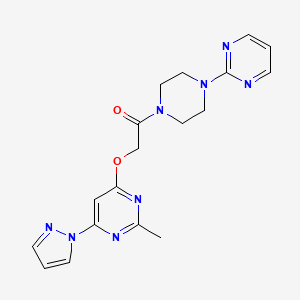

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

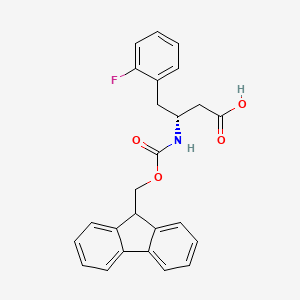

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

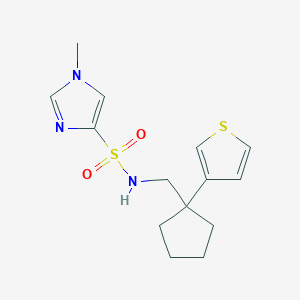

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)